Cas no 1353976-60-9 (2-(Methylthio)pyridin-3-amine hydrochloride)

2-(Methylthio)pyridin-3-amine hydrochloride is a synthetic organic compound featuring a pyridine core substituted with a methylthio group at the 2-position and an amine group at the 3-position, in its hydrochloride salt form. This structure imparts reactivity useful in pharmaceutical and agrochemical synthesis, particularly as a versatile intermediate for heterocyclic derivatization. The hydrochloride salt enhances stability and solubility, facilitating handling in aqueous or polar solvent systems. Its functional groups enable further modifications, such as nucleophilic substitutions or coupling reactions, making it valuable for constructing complex molecular frameworks. The compound is typically characterized by high purity and consistent performance in synthetic applications.
2-(Methylthio)pyridin-3-amine hydrochloride structure
1353976-60-9 structure
Product Name:2-(Methylthio)pyridin-3-amine hydrochloride
CAS No:1353976-60-9
MF:C6H9ClN2S
MW:176.667058706284
CID:2156236
Update Time:2025-06-12

2-(Methylthio)pyridin-3-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-(Methylthio)pyridin-3-amine hydrochloride
    • 2-Methylsulfanyl-pyridin-3-ylamine hydrochloride
    • AM94141
    • Inchi: 1S/C6H8N2S.ClH/c1-9-6-5(7)3-2-4-8-6;/h2-4H,7H2,1H3;1H
    • InChI Key: RWCBGGALXWAPIS-UHFFFAOYSA-N
    • SMILES: Cl.S(C)C1C(=CC=CN=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 87.1
  • Topological Polar Surface Area: 64.2

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Additional information on 2-(Methylthio)pyridin-3-amine hydrochloride

Recent Advances in the Study of 2-(Methylthio)pyridin-3-amine hydrochloride (CAS: 1353976-60-9)

The compound 2-(Methylthio)pyridin-3-amine hydrochloride (CAS: 1353976-60-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic amine derivative, characterized by its unique methylthio and pyridin-3-amine scaffold, has shown promising potential in various therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's structural features make it a versatile building block for drug discovery, enabling the modulation of biological targets with high specificity.

One of the most notable advancements in the study of 2-(Methylthio)pyridin-3-amine hydrochloride is its application in the design of kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Researchers have utilized this compound to develop novel inhibitors targeting specific kinase families, such as the JAK and EGFR kinases. Preliminary in vitro and in vivo studies have demonstrated its efficacy in suppressing kinase activity, leading to reduced proliferation of cancer cells and attenuation of inflammatory responses. These findings highlight its potential as a lead compound for further optimization and clinical development.

In addition to its role in kinase inhibition, 2-(Methylthio)pyridin-3-amine hydrochloride has also been investigated for its antimicrobial properties. Recent studies have shown that derivatives of this compound exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Mechanistic studies suggest that these derivatives interfere with bacterial cell wall synthesis and disrupt membrane integrity, leading to bacterial cell death. The compound's ability to synergize with existing antibiotics has further enhanced its appeal as a candidate for combating antibiotic-resistant pathogens. This dual functionality—kinase inhibition and antimicrobial activity—positions it as a multifunctional agent in the fight against complex diseases.

The synthesis and characterization of 2-(Methylthio)pyridin-3-amine hydrochloride have also seen significant improvements. Recent methodologies have focused on optimizing yield and purity while reducing the environmental impact of the synthesis process. Green chemistry approaches, such as the use of catalytic systems and solvent-free conditions, have been successfully applied to its production. These advancements not only enhance the scalability of the compound but also align with the growing emphasis on sustainable pharmaceutical manufacturing. Analytical techniques, including NMR spectroscopy and mass spectrometry, have been employed to ensure the structural integrity and consistency of batches, which is critical for its application in drug development.

Looking ahead, the future research directions for 2-(Methylthio)pyridin-3-amine hydrochloride are poised to explore its therapeutic potential in greater depth. Ongoing studies are investigating its pharmacokinetic and pharmacodynamic properties to better understand its bioavailability, metabolism, and toxicity profiles. Furthermore, computational modeling and structure-activity relationship (SAR) studies are being conducted to identify optimal derivatives with enhanced efficacy and reduced off-target effects. Collaborative efforts between academia and industry are expected to accelerate the translation of these findings into clinical applications, potentially leading to the development of new drugs for unmet medical needs.

In conclusion, 2-(Methylthio)pyridin-3-amine hydrochloride (CAS: 1353976-60-9) represents a promising compound in the realm of chemical biology and pharmaceutical research. Its versatility as a kinase inhibitor and antimicrobial agent, coupled with advancements in its synthesis and characterization, underscores its potential as a cornerstone in drug discovery. As research continues to unravel its multifaceted applications, this compound is likely to play a pivotal role in addressing some of the most pressing challenges in modern medicine.

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